2-[(2-Tert-butylphenoxy)methyl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[(2-Tert-butylphenoxy)methyl]-1-methyl-1H-1,3-benzodiazole is an organic compound that falls under the category of benzimidazoles. This compound is known for its unique structure, which includes a tert-butylphenoxy group and a benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Tert-butylphenoxy)methyl]-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-tert-butylphenol with appropriate reagents to introduce the benzimidazole moiety. One common method involves the use of Friedel-Crafts alkylation, where 2-tert-butylphenol reacts with a benzimidazole precursor in the presence of a Lewis acid catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Tert-butylphenoxy)methyl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzimidazole core or the phenoxy group .
Scientific Research Applications
2-[(2-Tert-butylphenoxy)methyl]-1-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Tert-butylphenoxy)methyl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in industrial applications.
2,4,6-Tri-tert-butylphenol: Another antioxidant with similar structural features but different reactivity and applications.
2-tert-Butyl-4-methylphenol: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
2-[(2-Tert-butylphenoxy)methyl]-1-methyl-1H-1,3-benzodiazole stands out due to its unique combination of a benzimidazole core and a tert-butylphenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
2-[(2-tert-butylphenoxy)methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)14-9-5-8-12-17(14)22-13-18-20-15-10-6-7-11-16(15)21(18)4/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTZYESORARIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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